3-(4-CHLORO-2-NITROPHENYL)-2-[(1E)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(4-Chloro-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a chloronitrophenyl and phenylethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Condensation: The nitroaniline derivative is then condensed with benzaldehyde under basic conditions to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with anthranilic acid to form the quinazolinone core.
Stilbene Formation: Finally, the quinazolinone derivative is reacted with styrene under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenylethenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products Formed
Reduction: 3-(4-Amino-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one.
Substitution: 3-(4-Substituted-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one.
Oxidation: Epoxides or diols of the phenylethenyl group.
Scientific Research Applications
3-(4-Chloro-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s nitro and chloro substituents can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-2-nitrophenyl)-3,4-dihydroquinazolin-4-one: Lacks the phenylethenyl group, which may affect its biological activity and chemical reactivity.
2-[(1E)-2-Phenylethenyl]-3,4-dihydroquinazolin-4-one: Lacks the chloronitrophenyl group, which may reduce its potency in certain applications.
Uniqueness
3-(4-Chloro-2-nitrophenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the chloronitrophenyl and phenylethenyl groups allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
3-(4-chloro-2-nitrophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-16-11-12-19(20(14-16)26(28)29)25-21(13-10-15-6-2-1-3-7-15)24-18-9-5-4-8-17(18)22(25)27/h1-14H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBENQWMQUTLI-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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